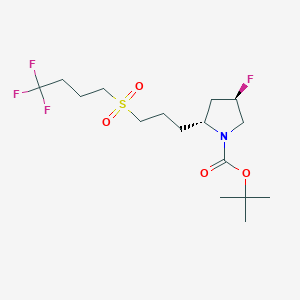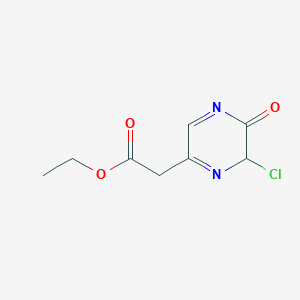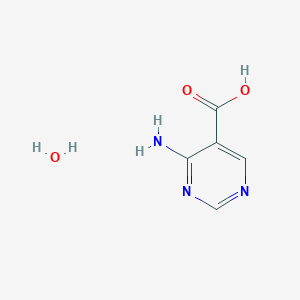
2-(3-Aminocyclobutyl)ethanesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Aminocyclobutyl)ethanesulfonyl fluoride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity
Vorbereitungsmethoden
The synthesis of 2-(3-Aminocyclobutyl)ethanesulfonyl fluoride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of the amino group. The ethanesulfonyl fluoride moiety is then attached through a sulfonylation reaction. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Analyse Chemischer Reaktionen
2-(3-Aminocyclobutyl)ethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, often with amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can yield primary amines.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to form sulfonic acids.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(3-Aminocyclobutyl)ethanesulfonyl fluoride has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Wirkmechanismus
The mechanism of action of 2-(3-Aminocyclobutyl)ethanesulfonyl fluoride involves its interaction with specific molecular targets. For instance, as an efflux pump inhibitor, it binds to the efflux pump proteins in bacteria, thereby blocking the expulsion of antibiotics and increasing their intracellular concentration. This interaction disrupts the normal function of the efflux pump, leading to enhanced antibiotic efficacy . The compound may also interact with other proteins or enzymes, modulating their activity through covalent or non-covalent binding.
Vergleich Mit ähnlichen Verbindungen
2-(3-Aminocyclobutyl)ethanesulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as ethanesulfonyl fluoride and benzenesulfonyl fluoride. While these compounds share the sulfonyl fluoride functional group, this compound is unique due to its cyclobutyl ring and amino group, which confer distinct reactivity and potential biological activity . Similar compounds include:
Ethanesulfonyl fluoride: Used in click chemistry and as a reagent in organic synthesis.
Benzenesulfonyl fluoride: Utilized in the synthesis of sulfonamides and other derivatives.
This uniqueness makes this compound a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C6H12FNO2S |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
2-(3-aminocyclobutyl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C6H12FNO2S/c7-11(9,10)2-1-5-3-6(8)4-5/h5-6H,1-4,8H2 |
InChI-Schlüssel |
QTWJUMSOXIISIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1N)CCS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one](/img/structure/B12955675.png)





![(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate](/img/structure/B12955723.png)



![(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B12955748.png)
